![molecular formula C16H18N6S B2375935 3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380169-61-7](/img/structure/B2375935.png)
3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a cyclopenta[d][1,3]thiazole ring, an azetidine ring, and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code for a similar compound, 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole, is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For a similar compound, 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole, the molecular weight is 140.21 . It’s a white to brown solid .Scientific Research Applications
Antimicrobial Applications
- Thiazolyl chalcones derived from similar chemical structures have been identified as potent antimicrobial agents. For instance, compounds synthesized using thiazolyl ketone demonstrated significant antimicrobial potency, highlighting the relevance of thiazole derivatives in antimicrobial research (Venkatesan & Maruthavanan, 2011).
Antiproliferative Activity
- Pyrazolopyridine derivatives synthesized from similar chemical frameworks have shown promising antiproliferative activity. This includes the synthesis and testing of various compounds for their potential in inhibiting cell proliferation, which is crucial in cancer research (Fayed et al., 2019).
Synthesis and Transformation in Medicinal Chemistry
- The synthesis and base-catalyzed ring transformation of compounds containing thiazol and azetidine structures have been studied, indicating their significance in creating new chemical entities for medicinal applications (Sápi et al., 1997).
Antibacterial and Antifungal Activities
- Various compounds synthesized from thiazolyl and pyrazine derivatives have demonstrated considerable antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial drugs (Khobragade et al., 2010).
Anticancer Potential
- The synthesis of compounds from pyrazole derivatives has shown significant anticancer activity, which is pivotal in the ongoing search for new and effective cancer treatments (Metwally et al., 2016).
properties
IUPAC Name |
3-[3-[5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-21(10-15-20-12-3-2-4-14(12)23-15)11-8-22(9-11)16-13(7-17)18-5-6-19-16/h5-6,11H,2-4,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTRQZPBCLRBLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(S1)CCC2)C3CN(C3)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

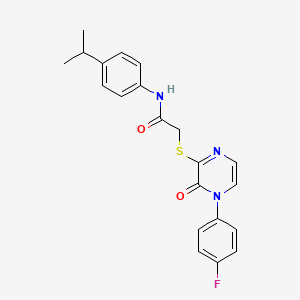
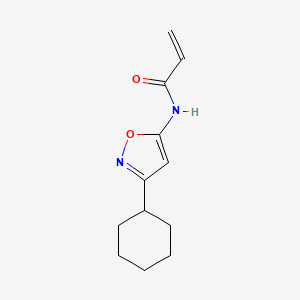
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)
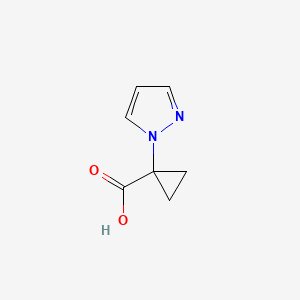
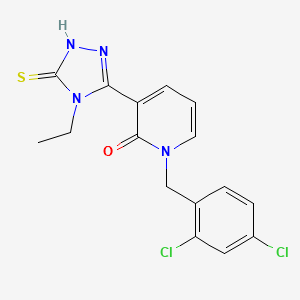
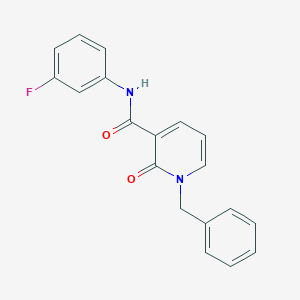

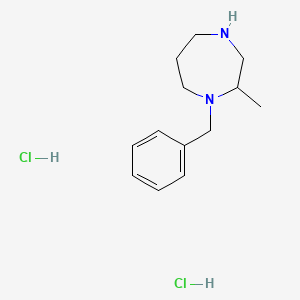
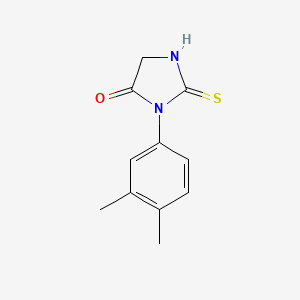
![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)